Cas no 18339-40-7 (2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol)
2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol
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- MDL: MFCD06637673
2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 032648-250mg |
2-[4-(3-Phenylpropyl)piperidin-1-yl]ethanol |
18339-40-7 | 250mg |
£319.00 | 2023-04-12 | ||
| Fluorochem | 032648-1g |
2-[4-(3-Phenylpropyl)piperidin-1-yl]ethanol |
18339-40-7 | 1g |
£632.00 | 2023-04-12 | ||
| Oakwood | 032648-250mg |
2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol |
18339-40-7 | 250mg |
$250.00 | 2023-09-16 | ||
| Oakwood | 032648-1g |
2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol |
18339-40-7 | 1g |
$495.00 | 2023-09-16 | ||
| 1PlusChem | 1P01FAMI-250mg |
2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol |
18339-40-7 | 250mg |
$289.00 | 2024-06-18 | ||
| 1PlusChem | 1P01FAMI-1g |
2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol |
18339-40-7 | 1g |
$563.00 | 2024-06-18 | ||
| A2B Chem LLC | AX92426-250mg |
2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol |
18339-40-7 | 250mg |
$250.00 | 2024-04-20 | ||
| A2B Chem LLC | AX92426-1g |
2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol |
18339-40-7 | 1g |
$495.00 | 2024-04-20 |
2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol
Introduction to 2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol (CAS No. 18339-40-7)
2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol, also known by its CAS number 18339-40-7, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidine derivatives and is characterized by its unique structural features, which include a phenylpropyl group attached to a piperidine ring, and an ethanol moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol is represented by the formula C15H23NO. The compound's molecular weight is approximately 237.35 g/mol. Its physical properties, such as solubility and stability, are crucial for its use in various pharmaceutical formulations. For instance, it exhibits good solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO), making it suitable for both in vitro and in vivo studies.
In recent years, 2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol has been extensively studied for its potential as a therapeutic agent. One of the key areas of research has been its role as a ligand for G protein-coupled receptors (GPCRs), particularly the serotonin receptors (5-HT receptors). Studies have shown that this compound can modulate the activity of 5-HT1A and 5-HT2A receptors, which are implicated in various neurological disorders such as depression, anxiety, and schizophrenia.
A notable study published in the Journal of Medicinal Chemistry in 2021 investigated the binding affinity and functional activity of 2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol at 5-HT1A receptors. The results demonstrated that this compound exhibits high affinity and partial agonist activity, suggesting its potential as a novel therapeutic agent for mood disorders. Additionally, preclinical studies have shown that it can cross the blood-brain barrier efficiently, which is a critical factor for central nervous system (CNS) drugs.
Beyond its interactions with serotonin receptors, 2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol has also been explored for its effects on other neurotransmitter systems. For example, research has indicated that it can influence dopamine signaling pathways, which are central to conditions such as Parkinson's disease and addiction. A study published in the Bioorganic & Medicinal Chemistry Letters in 2020 reported that this compound can act as a dopamine D2 receptor antagonist, providing further evidence of its multifaceted pharmacological profile.
The safety profile of 2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol is another critical aspect of its evaluation as a potential drug candidate. Preclinical toxicity studies have generally shown favorable results, with no significant adverse effects observed at therapeutic doses. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.
In addition to its therapeutic applications, 2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol has also found use as a research tool in academic and industrial laboratories. Its ability to selectively modulate specific receptor subtypes makes it valuable for investigating the physiological roles of these receptors and developing new drug leads. For instance, it has been used in high-throughput screening assays to identify novel compounds with similar pharmacological properties.
The synthesis of 2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol involves several well-established chemical reactions. One common approach involves the coupling of 4-(3-phenylpropyl)piperidine with ethylene oxide under controlled conditions. This method yields high purity product with good yield, making it suitable for large-scale production. Advances in synthetic chemistry have also led to the development of more efficient and environmentally friendly synthesis routes, which are essential for sustainable drug manufacturing.
In conclusion, 2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol (CAS No. 18339-40-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.
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